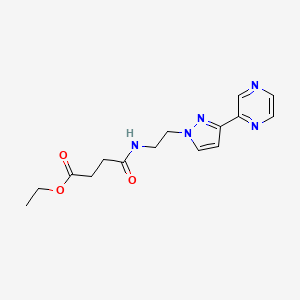

ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate

Description

Ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate is a heterocyclic compound featuring a pyrazine ring fused to a pyrazole moiety via an ethylamino linker, terminating in a 4-oxobutanoate ester group. This structure combines electron-rich aromatic systems with a flexible ester side chain, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation. Its synthesis likely involves multi-step condensation reactions, as seen in analogous compounds (e.g., ) .

Properties

IUPAC Name |

ethyl 4-oxo-4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-2-23-15(22)4-3-14(21)18-8-10-20-9-5-12(19-20)13-11-16-6-7-17-13/h5-7,9,11H,2-4,8,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRZJEUCRGYOBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling through an amine linkage. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as palladium or copper, and temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control ensures consistent product quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the carbonyl group to an alcohol.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazine or pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate features a complex structure that includes a pyrazole moiety, which is known for its biological activity. The compound's molecular formula is , and it possesses a molecular weight of approximately 320.36 g/mol.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. For instance, studies have shown that similar pyrazole-based structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. This compound could be explored for its potential in targeting specific cancer pathways.

Case Study:

A study on pyrazole derivatives demonstrated that modifications at the pyrazole ring significantly enhanced anticancer activity against various human cancer cell lines, suggesting a similar potential for ethyl 4-oxo derivatives .

Antimicrobial Properties

The presence of the pyrazinyl and pyrazolyl groups suggests possible antimicrobial activity. Compounds with these groups have been reported to exhibit effective inhibition against a range of bacteria and fungi.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Ethyl 4-oxo derivative | Pseudomonas aeruginosa | 20 |

This table illustrates the potential efficacy of ethyl 4-oxo derivatives against common pathogens, indicating its usefulness in developing new antimicrobial agents.

Neuroprotective Effects

Pyrazole derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Ethyl 4-oxo derivatives may offer similar benefits by modulating neuroinflammatory pathways or enhancing neuronal survival.

Case Study:

Research on related compounds has shown promise in reducing oxidative stress in neuronal cells, which is crucial for protecting against neurodegeneration .

Building Blocks in Organic Synthesis

Ethyl 4-oxo derivatives can serve as versatile intermediates in organic synthesis, particularly in the development of more complex molecules. Their functional groups allow for further derivatization, making them valuable in synthetic methodologies.

Example:

In synthetic chemistry, ethyl 4-oxo derivatives have been utilized to create novel heterocycles through cyclization reactions, expanding the library of available compounds for pharmaceutical research .

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features and Substituents

*Calculated based on standard atomic weights.

Key Observations :

- Pyrazine vs.

- Ester vs.

- Linker Flexibility: The ethylamino linker provides conformational flexibility, contrasting with rigid α,β-unsaturated systems (e.g., ), which may influence binding kinetics .

Biological Activity

Ethyl 4-oxo-4-((2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)amino)butanoate is a synthetic compound with potential therapeutic applications, particularly in the context of diabetes management due to its inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels, making them valuable in treating type 2 diabetes.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a pyrazole ring, which is significant for its biological activity.

Dipeptidyl Peptidase-IV Inhibition

Research indicates that compounds similar to this compound exhibit strong DPP-IV inhibitory activity. The inhibition of DPP-IV leads to increased levels of incretin hormones, which play a crucial role in glucose metabolism.

Table 1: DPP-IV Inhibition Activities of Related Compounds

| Compound Name | IC50 (µM) | Reference |

|---|---|---|

| Ethyl 4-oxo... | 0.5 - 3.0 | |

| Other DPP-IV Inhibitor | 4.0 | |

| Another Compound | 5.1 - 6.9 |

The mechanism by which this compound exerts its effects involves the competitive inhibition of the DPP-IV enzyme. By binding to the active site of DPP-IV, it prevents the degradation of incretin hormones, thus enhancing their physiological effects.

Clinical Relevance

A study published in Molecules demonstrated that similar compounds could significantly reduce blood glucose levels in diabetic models. The findings suggested that these compounds could serve as effective alternatives or adjuncts to existing diabetes therapies.

Case Study Summary:

- Study Design : Animal models were treated with varying doses of the compound.

- Results : Significant reductions in fasting blood glucose levels were observed.

- : The compound holds promise for further development as a therapeutic agent for diabetes management.

Safety and Toxicology

Preliminary toxicity assessments indicate that compounds in this class exhibit a favorable safety profile. However, comprehensive toxicological studies are necessary to fully understand the safety implications of this compound).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.